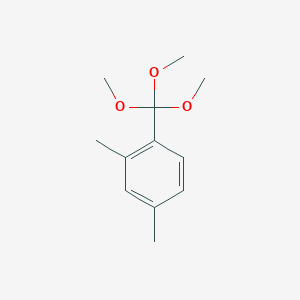

2,4-Dimethyl-1-(trimethoxymethyl)benzene

CAS No.: 133473-80-0

Cat. No.: VC8230714

Molecular Formula: C12H18O3

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133473-80-0 |

|---|---|

| Molecular Formula | C12H18O3 |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 2,4-dimethyl-1-(trimethoxymethyl)benzene |

| Standard InChI | InChI=1S/C12H18O3/c1-9-6-7-11(10(2)8-9)12(13-3,14-4)15-5/h6-8H,1-5H3 |

| Standard InChI Key | CWPJDEYLTRDENH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C(OC)(OC)OC)C |

| Canonical SMILES | CC1=CC(=C(C=C1)C(OC)(OC)OC)C |

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Composition

The molecular formula of 2,4-dimethyl-1-(trimethoxymethyl)benzene is C₁₂H₂₀O₃, derived from:

-

A benzene core (C₆H₆)

-

Two methyl groups (-CH₃) at positions 2 and 4

-

A trimethoxymethyl group (-CH(OCH₃)₃) at position 1

The molecular weight is 212.28 g/mol, calculated as follows:

Substituent Configuration

The trimethoxymethyl group introduces steric bulk and electron-donating effects due to its three methoxy (-OCH₃) substituents. This group’s orthoester nature (three methoxy groups attached to a central carbon) distinguishes it from simpler alkyl or aryl substituents . The methyl groups at positions 2 and 4 create a para-substituted pattern relative to the trimethoxymethyl group, potentially influencing reactivity in electrophilic aromatic substitution (EAS) reactions .

Synthesis and Reactivity

Friedel-Crafts Alkylation

A plausible route involves Friedel-Crafts alkylation of 2,4-dimethylbenzene (m-xylene derivative) with a trimethoxymethyl electrophile. For example, trimethoxymethyl chloride (Cl-CH(OCH₃)₃) could act as an alkylating agent in the presence of a Lewis acid catalyst like AlCl₃ :

This method mirrors the synthesis of (2,2,2-trimethoxyethyl)benzene reported in orthoester cryptand research .

Click Chemistry Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to introduce trimethoxymethyl groups into aromatic systems . While this technique is more common in triazole synthesis, adapting it to benzene derivatives could involve propargyltrimethoxymethane intermediates.

Reactivity Profile

-

Acid-Catalyzed Hydrolysis: The orthoester group (-CH(OCH₃)₃) is susceptible to hydrolysis under acidic conditions, yielding a carboxylic acid derivative :

-

Electrophilic Substitution: The electron-donating methoxy groups may direct incoming electrophiles to the ortho and para positions relative to the trimethoxymethyl group, though steric hindrance could limit reactivity .

Physical and Chemical Properties

Thermodynamic Data

| Property | Value/Description | Source Analogy |

|---|---|---|

| Boiling Point | Estimated 280–300°C (decomposes) | Similar orthoesters |

| Solubility | Soluble in polar aprotic solvents (DMF, THF) | |

| Density | ~1.12 g/cm³ | Orthoester derivatives |

Stability

The compound is likely stable under anhydrous conditions but prone to hydrolysis in acidic or aqueous environments. Storage under inert atmosphere (N₂ or Ar) is recommended .

Spectroscopic Characterization

¹H NMR (Hypothetical)

¹³C NMR

Infrared (IR) Spectroscopy

Key absorption bands:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume